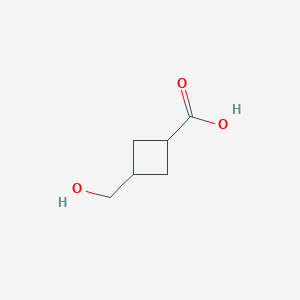

3-(Hydroxymethyl)cyclobutanecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(hydroxymethyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-3-4-1-5(2-4)6(8)9/h4-5,7H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJDSDHSDNKDDER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40698864 | |

| Record name | 3-(Hydroxymethyl)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40698864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015856-00-4 | |

| Record name | 3-(Hydroxymethyl)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40698864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Hydroxymethyl)cyclobutanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Hydroxymethyl)cyclobutanecarboxylic acid structural analysis

An In-depth Technical Guide to the Structural Analysis of 3-(Hydroxymethyl)cyclobutanecarboxylic Acid

Foreword: The Analytical Imperative for Novel Scaffolds

In modern drug discovery and materials science, the cyclobutane motif has emerged as a compelling scaffold, offering a unique three-dimensional geometry that can impart favorable pharmacological properties.[1] Among its derivatives, this compound represents a versatile bifunctional building block. Its structure, possessing both a carboxylic acid and a primary alcohol, allows for diverse chemical modifications, while the stereochemistry of the substituted ring dictates its spatial presentation. An unambiguous and thorough structural characterization is therefore not merely an academic exercise; it is the foundational requirement for its rational application in the synthesis of novel chemical entities.

This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound. It is designed for researchers and drug development professionals, moving beyond procedural descriptions to explain the causality behind analytical choices. We will explore how data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are synergistically employed to build a self-validating structural hypothesis, which can be unequivocally confirmed by X-ray crystallography.

Core Molecular Properties and Stereochemical Considerations

Before delving into instrumental analysis, understanding the fundamental properties of the target molecule is crucial. This compound exists as cis and trans diastereomers, the differentiation of which is a primary goal of this analytical workflow.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₃ | [2][3] |

| Molecular Weight | 130.14 g/mol | [2] |

| Predicted Boiling Point | ~292.2 °C | [2][4] |

| Predicted pKa | ~4.68 | [2][4] |

| Appearance | Light yellow liquid or solid | [4] |

The presence of two substituents on the cyclobutane ring necessitates a robust analytical strategy to determine their relative orientation (cis or trans). This stereochemical relationship profoundly influences the molecule's shape and its interactions in a biological or material context.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Assignment

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and stereochemistry of organic molecules in solution. For a molecule like this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is essential for an unambiguous assignment.

Expertise in Practice: Why a Multi-dimensional NMR Approach is Non-Negotiable

The cyclobutane ring is not planar; it adopts a puckered conformation to relieve torsional strain.[1] This puckering makes the protons on the ring chemically and magnetically non-equivalent, leading to complex splitting patterns in the ¹H NMR spectrum that defy simple first-order (n+1 rule) analysis. A 1D ¹H NMR spectrum alone is insufficient. We must use 2D correlation experiments to definitively map the proton-proton and proton-carbon connectivities, thereby building the molecular structure piece by piece.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄, as the acidic and hydroxyl protons would exchange). Add a small amount of an internal standard like TMS or DSS, if required.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled 1D carbon spectrum.

-

Typical parameters: 1024 scans, relaxation delay of 2 seconds.

-

-

2D NMR Acquisition:

-

Acquire a gCOSY (gradient Correlation Spectroscopy) experiment to identify ¹H-¹H spin systems.

-

Acquire a gHSQC (gradient Heteronuclear Single Quantum Coherence) experiment to identify direct ¹H-¹³C correlations.

-

Data Interpretation and Expected Spectra

The spectra of the cis and trans isomers will differ, particularly in the chemical shifts and coupling constants of the ring protons.

-

¹H NMR: The spectrum will contain complex multiplets for the cyclobutane ring protons, a distinct signal for the methylene protons of the hydroxymethyl group (-CH₂OH), and exchangeable signals for the -OH and -COOH protons (which may not be observed or may appear as a broad singlet depending on the solvent and concentration). The coupling constants between the ring protons are diagnostic of their relative stereochemistry.[5]

-

¹³C NMR: The spectrum is simpler, showing distinct signals for the carbonyl carbon (-COOH), the hydroxymethyl carbon (-CH₂OH), and the carbons of the cyclobutane ring. The number of signals will confirm the molecular symmetry.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| -COOH | 10-12 (broad) | ~175-180 | Carboxylic acid proton is exchangeable. |

| -CH₂OH | ~3.5-3.7 | ~60-65 | Signal for CH₂ will likely be a doublet. |

| Ring CH | ~2.5-3.0 (multiplet) | ~40-45 | Methine protons adjacent to substituents. |

| Ring CH₂ | ~1.8-2.4 (multiplet) | ~25-35 | Methylene protons on the cyclobutane ring. |

Note: These are approximate ranges. Actual values depend on solvent, concentration, and the specific isomer.

Visualization: NMR Structural Elucidation Workflow

The following diagram illustrates how different NMR experiments are integrated to achieve a full structural assignment.

Caption: Integrated NMR workflow for structural elucidation.

Infrared (IR) Spectroscopy: Rapid Functional Group Identification

IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. Its primary role in this analysis is to provide definitive evidence for the carboxylic acid and alcohol moieties.

Expertise in Practice: Reading the Vibrational Signature

The most telling feature of a carboxylic acid in an IR spectrum is the extremely broad O-H stretching band that results from strong hydrogen-bonded dimerization.[6][7] This feature is unmistakable and often overlaps with the C-H stretching region. The sharp, strong carbonyl (C=O) stretch is also a key diagnostic peak.[8] The alcohol's O-H stretch will also be present and broad, typically superimposed on the carboxylic acid signal.[9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a single drop of the neat liquid sample (or a small amount of the solid) directly onto the ATR crystal. No further preparation is needed.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be collected first.

Data Interpretation and Expected Spectrum

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 2500-3300 | O-H stretch | Carboxylic Acid (dimer) | Strong, Very Broad |

| ~3200-3600 | O-H stretch | Alcohol | Strong, Broad |

| ~2850-3000 | C-H stretch | Alkanes (ring & CH₂) | Medium, Sharp |

| 1690-1760 | C=O stretch | Carboxylic Acid | Strong, Sharp |

| 1210-1320 | C-O stretch | Carboxylic Acid | Strong |

| ~970-1250 | C-O stretch | Alcohol | Strong |

Visualization: Correlating Functional Groups to IR Peaks

Caption: Correlation of molecular functional groups to IR regions.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, corroborates the structural features identified by NMR and IR. Due to the low volatility of the analyte, direct analysis is best performed with a soft ionization technique like Electrospray Ionization (ESI), while Gas Chromatography-Mass Spectrometry (GC-MS) requires prior derivatization.

Expertise in Practice: The Need for Derivatization in GC-MS

The carboxylic acid and alcohol functional groups make this compound polar and non-volatile, which is incompatible with standard GC analysis. A crucial, trust-building step in the protocol is chemical derivatization, typically silylation. This process replaces the acidic protons with trimethylsilyl (TMS) groups, increasing the molecule's volatility and thermal stability, allowing it to traverse the GC column and produce sharp, symmetrical peaks.[10][11]

Experimental Protocol: GC-MS with Silylation

-

Derivatization: In a sealed vial, dissolve ~1 mg of the sample in pyridine. Add an excess of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Heat the mixture at 60-70 °C for 30 minutes.[10]

-

GC-MS Instrument: A GC system coupled to a single quadrupole or ion trap mass spectrometer.

-

GC Conditions:

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550.[12]

-

Data Interpretation and Expected Fragmentation

-

Molecular Ion: The fully silylated derivative (di-TMS) will have a molecular weight of 274.16 g/mol . The molecular ion peak (M⁺) at m/z 274 should be observable.

-

Key Fragments: EI will cause predictable fragmentation. Look for characteristic losses and fragments.

Table 4: Expected Mass Fragments for the di-TMS Derivative

| m/z Value | Identity | Notes |

| 274 | [M]⁺ | Molecular ion of the di-TMS derivative. |

| 259 | [M-15]⁺ | Loss of a methyl group (-CH₃) from a TMS group. |

| 171 | [M-103]⁺ | Loss of the -CH₂OTMS fragment. |

| 147 | [COOTMS]⁺ | Fragment corresponding to the silylated carboxyl group. |

| 73 | [Si(CH₃)₃]⁺ | The characteristic trimethylsilyl cation. |

Visualization: GC-MS Analytical Workflow

Caption: Workflow for GC-MS analysis including derivatization.

X-ray Crystallography: The Definitive Structural Proof

While the combination of NMR, IR, and MS provides a highly confident structural assignment, single-crystal X-ray diffraction is the unequivocal gold standard. If a suitable crystal can be grown, this technique provides a precise 3D map of the molecule in the solid state, confirming connectivity, bond lengths, bond angles, and the absolute stereochemistry.[13][14] This method is particularly valuable for definitively assigning the cis or trans configuration. The puckered nature of the cyclobutane ring, with typical C-C bond lengths around 1.55-1.57 Å, would be clearly resolved.[1][15]

Conclusion: A Synergistic and Self-Validating Approach

The structural elucidation of this compound is a clear demonstration of the power of a multi-technique analytical approach. Each method provides a unique and complementary piece of the structural puzzle.

-

IR Spectroscopy rapidly confirms the presence of the required alcohol and carboxylic acid functional groups.

-

Mass Spectrometry verifies the elemental composition via the molecular weight and provides structural clues through fragmentation.

-

NMR Spectroscopy delivers the detailed atomic connectivity and, crucially, the solution-state conformation and stereochemistry.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclobutanecarboxylic acid, 3-(hydroxymethyl)-, cis- | 1783662-84-9 [m.chemicalbook.com]

- 3. PubChemLite - this compound (C6H10O3) [pubchemlite.lcsb.uni.lu]

- 4. This compound | 1015856-00-4 [amp.chemicalbook.com]

- 5. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes [pubmed.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Infrared Spectrometry [www2.chemistry.msu.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]

- 11. shimadzu.com [shimadzu.com]

- 12. metbio.net [metbio.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

In-Depth Technical Guide: Synthesis of 3-(Hydroxymethyl)cyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Cyclobutane Scaffold

The cyclobutane motif has garnered significant attention in drug discovery for its ability to confer advantageous physicochemical properties and unique three-dimensional topologies to bioactive molecules.[1][2] Its rigid, puckered structure serves as an excellent scaffold for presenting pharmacophoric elements in well-defined spatial orientations.[2] 3-(Hydroxymethyl)cyclobutanecarboxylic acid, with its vicinal hydroxymethyl and carboxylic acid functionalities, is a particularly versatile building block for creating novel chemical entities.[3][4] This bifunctional nature allows for diverse chemical modifications, including esterification and amidation, making it a valuable starting point for complex molecular architectures.[3]

Synthetic Strategies: Pathways to a Versatile Intermediate

The synthesis of this compound can be approached from several angles. The choice of strategy often depends on the desired stereochemistry (cis or trans), scale, and the availability of starting materials.

Common synthetic approaches include:

-

Functionalization of Pre-formed Cyclobutane Rings: This is often the most direct route, starting with a commercially available cyclobutane derivative. A prominent example involves the selective reduction of a cyclobutane-1,3-dicarboxylate ester.

-

[2+2] Cycloaddition: The reaction of an alkene with a ketene or another suitable two-carbon component can directly form the cyclobutane ring with functional handles for further elaboration.

-

Ring Expansion: Starting from a cyclopropylmethyl system, various rearrangement reactions can be employed to expand the three-membered ring to the desired four-membered cyclobutane core.

This guide will focus on the first approach, which offers excellent control over stereochemistry and is readily scalable.

Featured Pathway: Selective Reduction of a Diester

A reliable and widely used method begins with either the cis- or trans-isomer of a 1,3-cyclobutanedicarboxylic acid derivative. The key transformation is the selective mono-reduction of a diester to the corresponding hydroxymethyl ester, followed by hydrolysis of the remaining ester group.

Figure 1. General synthetic scheme for the preparation of this compound from a diester precursor.

Detailed Experimental Protocol

The following protocol provides a step-by-step method for the synthesis of cis-3-(hydroxymethyl)cyclobutanecarboxylic acid starting from dimethyl cis-1,3-cyclobutanedicarboxylate. The same sequence can be applied to the trans-isomer.

Step 1: Synthesis of Methyl cis-3-(hydroxymethyl)cyclobutanecarboxylate

Materials:

-

Dimethyl cis-1,3-cyclobutanedicarboxylate

-

Lithium borohydride (LiBH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve dimethyl cis-1,3-cyclobutanedicarboxylate in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add one equivalent of lithium borohydride in portions, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3-4 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of 1 M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure methyl cis-3-(hydroxymethyl)cyclobutanecarboxylate.

Step 2: Synthesis of cis-3-(Hydroxymethyl)cyclobutanecarboxylic Acid

Materials:

-

Methyl cis-3-(hydroxymethyl)cyclobutanecarboxylate

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the methyl cis-3-(hydroxymethyl)cyclobutanecarboxylate in a mixture of THF and water.

-

Add one equivalent of lithium hydroxide monohydrate and stir the mixture at room temperature.

-

Monitor the hydrolysis by TLC until the starting material is consumed.

-

Remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of approximately 2 using 1 M HCl.

-

Extract the product into ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield cis-3-(hydroxymethyl)cyclobutanecarboxylic acid. The product can be further purified by recrystallization if necessary.

| Parameter | Step 1 Product | Step 2 Product |

| Compound Name | Methyl cis-3-(hydroxymethyl)cyclobutanecarboxylate | cis-3-(Hydroxymethyl)cyclobutanecarboxylic Acid |

| Typical Yield | 80-90% | >90% |

| Physical State | Colorless oil | White solid |

Table 1. Typical reaction outcomes.

Mechanistic Considerations

The success of this synthetic route hinges on the selective mono-reduction of the diester. Lithium borohydride is a milder reducing agent than lithium aluminum hydride (LiAlH₄), which allows for greater control. The initial reduction of one ester group to the tetrahedral intermediate is followed by the collapse of this intermediate to an aldehyde, which is then rapidly reduced to the primary alcohol. The second ester group remains largely untouched under these controlled conditions.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and stereochemistry.

-

Mass Spectrometry: To verify the molecular weight.[5]

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (O-H stretch of the alcohol and carboxylic acid, C=O stretch of the carboxylic acid).

Applications in Drug Development

This compound is a valuable building block in the synthesis of a variety of pharmaceutical agents.[6] The rigid cyclobutane core can act as a bioisostere for other groups, such as phenyl rings or larger cycloalkanes, often leading to improved metabolic stability and pharmacokinetic profiles.[1] Its use as a scaffold allows for the precise positioning of functional groups to optimize interactions with biological targets.[2] For instance, it has been incorporated into inhibitors of kinases and other enzymes.[4]

References

- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 1015856-00-4: 3-(hydroxymethyl)cyclobutane-1-carboxyli… [cymitquimica.com]

- 4. This compound | 1015856-00-4 [amp.chemicalbook.com]

- 5. PubChemLite - this compound (C6H10O3) [pubchemlite.lcsb.uni.lu]

- 6. CN104529833A - Substituted cyclobutane carboxylic acid compounds and application thereof - Google Patents [patents.google.com]

stereoisomers of 3-(Hydroxymethyl)cyclobutanecarboxylic acid

An In-Depth Technical Guide to the Stereoisomers of 3-(Hydroxymethyl)cyclobutanecarboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane ring, once considered a niche structural motif, is increasingly incorporated into modern drug candidates to impart favorable physicochemical and pharmacological properties.[1] Its unique puckered three-dimensional structure provides a scaffold that can enhance metabolic stability, reduce planarity, and serve as a versatile bioisostere.[1] This guide focuses on this compound, a bifunctional building block whose stereoisomers offer distinct spatial arrangements of its key pharmacophoric groups—a carboxylic acid and a primary alcohol. Understanding the synthesis, separation, and characterization of these stereoisomers is critical for leveraging their full potential in rational drug design. This document provides a comprehensive analysis of the stereochemical landscape of this compound, detailed experimental methodologies, and insights into its application.

The Stereochemical Landscape

Stereoisomers are compounds with the same molecular formula and connectivity but different spatial arrangements of atoms.[2] For this compound, the stereochemistry arises from the relative orientation of the carboxylic acid and hydroxymethyl groups across the cyclobutane ring. This gives rise to both diastereomers (cis and trans) and, in one case, enantiomers.

The molecule has two substituted carbons at the 1- and 3-positions. This substitution pattern leads to three distinct stereoisomers:

-

The cis-isomer: A meso compound where both substituents are on the same face of the ring. This molecule possesses an internal plane of symmetry and is therefore achiral and optically inactive.

-

The trans-isomers: A pair of enantiomers where the substituents are on opposite faces of the ring. This configuration lacks an internal plane of symmetry, making the molecules chiral. They exist as a racemic mixture of (1R,3S) and (1S,3R) enantiomers, which are non-superimposable mirror images and will rotate plane-polarized light in equal and opposite directions.

The relationship between these stereoisomers is a critical concept for any synthetic or analytical endeavor.

Caption: Logical relationship of the stereoisomers.

Synthesis and Stereoisomer Separation

The synthesis of this compound isomers often begins with a commercially available precursor like 3-oxocyclobutanecarboxylic acid.[3][4][5] The choice of reducing agent and reaction conditions for the ketone can influence the diastereomeric ratio (cis to trans) of the resulting alcohol, but typically yields a mixture that requires separation.

General Synthetic Workflow

The overall process involves a stereoselective reduction followed by a multi-step purification and resolution strategy to isolate each of the three stereoisomers in high purity.

Caption: General workflow for synthesis and separation.

Protocol: Synthesis of cis/trans this compound

This protocol describes a representative reduction of 3-oxocyclobutanecarboxylic acid to produce a mixture of the target diastereomers.

Materials:

-

3-Oxocyclobutanecarboxylic acid

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: In a round-bottom flask cooled to 0°C in an ice bath, dissolve 3-oxocyclobutanecarboxylic acid (1.0 eq) in a 1:1 mixture of methanol and water.

-

Reduction: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 5°C. The slow addition is crucial to control the exothermic reaction and hydrogen gas evolution.

-

Reaction Monitoring: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Acidification: Carefully quench the reaction by slowly adding 1 M HCl at 0°C until the pH is ~3. This step neutralizes excess NaBH₄ and protonates the carboxylate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer). The multiple extractions ensure efficient recovery of the polar product.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil, a mixture of cis and trans isomers, is purified via flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the two diastereomers.

Structural Characterization and Analysis

Definitive identification of each stereoisomer requires a combination of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for distinguishing between cis and trans diastereomers.[6][7] The puckered nature of the cyclobutane ring results in different magnetic environments for the ring protons in each isomer, leading to distinct chemical shifts and proton-proton coupling constants (J-values).[8]

-

Causality: In the cis isomer, the symmetry often results in a simpler spectrum compared to the trans isomer. The magnitude of the vicinal (³J) and long-range (⁴J) coupling constants between ring protons is highly dependent on their dihedral angles, which differ significantly between the cis and trans configurations.[6] For instance, a larger coupling constant is typically observed between two equatorial protons compared to an axial-equatorial pair.

| Property | cis-Isomer (Meso) | trans-Isomers (Enantiomers) |

| CAS Number | 1783662-84-9 | Not explicitly found for the parent acid, but related structures exist.[9][10] |

| Molecular Formula | C₆H₁₀O₃ | C₆H₁₀O₃ |

| Molecular Weight | 130.14 g/mol | 130.14 g/mol |

| Predicted pKa | 4.68 ± 0.40 | ~4.7 (Expected to be similar to cis) |

| Predicted Boiling Point | 292.2 ± 13.0 °C | Not available |

| Symmetry | Achiral (Meso) | Chiral |

| Table 1: Physicochemical Properties of this compound Stereoisomers. |

Chiral Separation and Analysis

Resolving the trans enantiomers is a critical step for their use in asymmetric synthesis or as chiral drugs. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for both analytical and preparative-scale separation.[11][12][13]

Protocol: Analytical Chiral HPLC Separation of trans-Isomers

-

System: An HPLC system equipped with a UV detector.

-

Column: A polysaccharide-based CSP, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® series). These phases provide a chiral environment that allows for differential interaction with the two enantiomers.[12]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar alcohol modifier (e.g., isopropanol or ethanol). A small amount of an acidic additive (e.g., trifluoroacetic acid) is often required to suppress the ionization of the carboxylic acid and achieve sharp peaks.

-

Conditions:

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Temperature: 25°C

-

-

Validation: The method should be validated for linearity, precision, and accuracy to ensure it is a self-validating system for quality control purposes.

X-ray Crystallography

For unambiguous determination of the relative (cis vs. trans) and absolute (R/S) stereochemistry, single-crystal X-ray crystallography is the definitive method.[14][15] This technique provides a precise 3D map of the atoms in the crystal lattice. To determine the absolute configuration of a trans enantiomer, it is often necessary to form a derivative with a heavy atom (e.g., bromine) to utilize the anomalous dispersion effect.[16]

Applications in Drug Development

The carboxylic acid functional group is a key feature in hundreds of drugs, enabling critical interactions with biological targets and influencing solubility.[17][18][19] However, it can also present challenges related to metabolic stability and membrane permeability.[20] The this compound scaffold provides a unique platform to address these challenges.

-

Structural Rigidity and 3D Shape: The strained cyclobutane ring introduces conformational restriction, which can lock a molecule into a bioactive conformation, potentially increasing potency and selectivity.[1] This is a key strategy in moving from flat, aromatic structures to more three-dimensional molecules with improved drug-like properties.

-

Bioisosterism: The cyclobutane ring can act as a bioisostere for other groups, such as phenyl rings or alkenes. This replacement can prevent unwanted cis/trans isomerization seen with alkenes or improve metabolic stability by removing sites susceptible to aromatic oxidation.[1]

-

Vectorial Positioning of Functional Groups: The stereochemically defined cis and trans isomers allow for precise spatial positioning of the hydrogen-bond-donating alcohol and the hydrogen-bond-donating/accepting carboxylic acid. This control is fundamental for optimizing interactions within a target's binding pocket. For example, the trans isomer presents its functional groups at a greater distance and in a more linear fashion than the V-shaped cis isomer, which can lead to dramatically different biological activities. This principle has been demonstrated in the synthesis of GPR-40 receptor ligands, where isomeric purity was essential for evaluating biological activity.[4]

Conclusion

The three stereoisomers of this compound represent valuable and distinct building blocks for medicinal chemistry and drug development. Their rigid, three-dimensional structures provide a means to explore chemical space in ways that more traditional scaffolds cannot. A thorough understanding of their synthesis, the logic behind their separation, and the specific analytical techniques required for their characterization is paramount for any researcher aiming to incorporate this versatile motif into next-generation therapeutics. The ability to isolate and utilize each stereoisomer independently empowers scientists to fine-tune molecular architecture, ultimately leading to safer and more effective medicines.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. homework.study.com [homework.study.com]

- 3. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 4. The synthesis of cis- and trans-3-(4-hydroxyphenyl)cyclobutanecarboxylic acids and the study of their derivatives as GPR-40 receptor ligands | Ringkøbing-Skjern Bibliotekerne [riskbib.dk]

- 5. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 6. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. calpaclab.com [calpaclab.com]

- 10. 1401103-71-6|trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid|BLD Pharm [bldpharm.com]

- 11. [PDF] Chiral Separation for Enantiomeric Determination in the Pharmaceutical Industry | Semantic Scholar [semanticscholar.org]

- 12. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 17. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. application.wiley-vch.de [application.wiley-vch.de]

- 20. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]

3-(hydroxymethyl)cyclobutane-1-carboxylic acid basic characteristics

An In-depth Technical Guide to 3-(Hydroxymethyl)cyclobutane-1-carboxylic Acid: A Key Building Block for Drug Discovery

Abstract

3-(Hydroxymethyl)cyclobutane-1-carboxylic acid is a bifunctional carbocyclic compound increasingly recognized for its utility as a versatile building block in medicinal chemistry. Its strained, puckered four-membered ring offers a unique three-dimensional scaffold that can impart favorable pharmacological properties, including metabolic stability and conformational rigidity.[1] This technical guide provides a comprehensive overview of the fundamental characteristics of this compound, including its physicochemical properties, stereochemical considerations, and synthetic pathways. Furthermore, it details its applications in drug design, supported by an exemplary experimental protocol, and outlines key safety and handling procedures. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique structural and functional attributes of this cyclobutane derivative.

Introduction

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that confer advantageous ADME (absorption, distribution, metabolism, and excretion) properties is paramount. The cyclobutane ring, while less common than its five- and six-membered counterparts, has emerged as a valuable motif.[1] Its inherent ring strain results in a rigid, puckered conformation that can be exploited to orient pharmacophoric elements in a precise three-dimensional arrangement, potentially enhancing binding affinity and selectivity for biological targets.

3-(Hydroxymethyl)cyclobutane-1-carboxylic acid capitalizes on this structural advantage by incorporating two orthogonal functional groups: a primary alcohol and a carboxylic acid. This bifunctionality allows for selective chemical modification, enabling its use as a versatile starting material for the synthesis of diverse compound libraries and complex molecular architectures.[2] This guide will explore the core characteristics of this compound, providing the foundational knowledge necessary for its effective application in research and development.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is essential for its effective use in synthesis and drug design.

| Property | Value | Reference |

| IUPAC Name | 3-(hydroxymethyl)cyclobutane-1-carboxylic acid | [3] |

| Molecular Formula | C₆H₁₀O₃ | [3] |

| Molecular Weight | 130.14 g/mol | [3] |

| Appearance | Typically a white to off-white solid | General chemical supplier data |

| Stereochemistry | Exists as cis and trans diastereomers | [4] |

Stereoisomerism: A Critical Consideration

The relative orientation of the hydroxymethyl and carboxylic acid substituents on the cyclobutane ring gives rise to cis and trans diastereomers. These isomers are not interchangeable and can possess significantly different conformational preferences and, consequently, distinct biological activities. The choice of a specific stereoisomer is a critical design element in medicinal chemistry, as the spatial relationship between the functional groups dictates how a derivative will interact with its target protein. Synthetic strategies often target a specific isomer, or separation of a diastereomeric mixture is required.[5]

Synthesis and Stereocontrol

The synthesis of 3-(hydroxymethyl)cyclobutane-1-carboxylic acid and its derivatives often begins with commercially available cyclobutane precursors, such as 3-oxocyclobutane-1-carboxylic acid.[5][6] The synthetic challenge lies in the stereocontrolled introduction of the two functional groups.

A general approach may involve the reduction of a ketone to form the secondary alcohol, followed by manipulation of the carboxylic acid group, or vice-versa. For instance, a Grignard reaction on a ketone precursor can establish a hydroxyl group, with subsequent steps modifying another functional handle into the carboxylic acid.[5] Control over the stereochemical outcome (achieving a pure cis or trans product) is a key aspect of the synthetic design, often influenced by the choice of reagents and reaction conditions.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. (1s,3s)-3-(hydroxymethyl)cyclobutane-1-carboxylic acid 97% | CAS: 1783662-84-9 | AChemBlock [achemblock.com]

- 4. 3-Hydroxycyclobutane-1-carboxylic acid | C5H8O3 | CID 22640986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 6. CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of 3-(Hydroxymethyl)cyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-(Hydroxymethyl)cyclobutanecarboxylic acid (C₆H₁₀O₃), a key building block in medicinal chemistry and materials science.[1][2][3] This document offers an in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By explaining the causality behind experimental choices and adhering to self-validating protocols, this guide serves as an authoritative resource for researchers engaged in the synthesis, characterization, and application of this versatile molecule. The guide also presents detailed, step-by-step methodologies for data acquisition and includes visualizations to elucidate key structural features and experimental workflows.

Introduction: The Significance of this compound

This compound is a bifunctional organic compound featuring a cyclobutane ring, a carboxylic acid, and a primary alcohol. This unique combination of a rigid cyclic core and two reactive functional groups makes it a valuable synthon in drug discovery and polymer chemistry. The stereochemistry of the substituents on the cyclobutane ring (cis and trans isomers) plays a crucial role in determining the molecule's three-dimensional structure and, consequently, its biological activity and material properties. Accurate spectroscopic characterization is therefore paramount for confirming the identity, purity, and stereochemistry of the synthesized compound.

This guide will delve into the expected and reported spectroscopic features of this compound, providing a detailed analysis of its NMR, IR, and MS data.

Molecular Structure and Isomerism

The core of this compound is a four-membered carbocyclic ring. The carboxylic acid and hydroxymethyl groups can be arranged in two possible diastereomeric forms: cis and trans.

-

cis-isomer: Both substituents are on the same face of the cyclobutane ring.

-

trans-isomer: The substituents are on opposite faces of the ring.

The differentiation between these isomers is a key challenge in the characterization of this molecule, and as we will see, NMR spectroscopy is a powerful tool for this purpose.

References

A Deep Dive into the Conformational Landscape of Cyclobutane: A Theoretical Guide

Abstract

The cyclobutane ring, a motif of increasing significance in medicinal chemistry, presents a unique conformational challenge due to its inherent ring strain.[1][2][3] Understanding the delicate balance of forces that govern its three-dimensional structure is paramount for the rational design of novel therapeutics. This technical guide provides a comprehensive exploration of the theoretical methodologies employed to elucidate the conformational preferences of the cyclobutane ring. We will delve into the quantum mechanical underpinnings of its puckered nature, explore the intricacies of its potential energy surface, and provide a practical framework for conducting computational analyses. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the cyclobutane scaffold in their molecular design endeavors.

Introduction: The Rising Prominence of the Cyclobutane Moiety in Drug Discovery

The cyclobutane ring, once considered a synthetic curiosity due to its significant ring strain, has emerged as a valuable scaffold in modern drug design.[1][2][4] Its rigid and puckered three-dimensional structure offers a unique tool for medicinal chemists to modulate the physicochemical and pharmacological properties of drug candidates.[1][2][3] By replacing more flexible or planar moieties, the cyclobutane unit can enhance metabolic stability, improve binding affinity, and provide precise control over the spatial orientation of key pharmacophoric elements.[1][2] Notable examples of its successful incorporation can be found in anticancer agents, demonstrating its potential to address challenging biological targets.[1][2]

The inherent strain in the cyclobutane ring, a combination of angle strain and torsional strain, dictates its non-planar conformation.[5][6] A planar cyclobutane would necessitate C-C-C bond angles of 90°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°.[7] This angle strain, coupled with the eclipsing interactions of the hydrogen atoms in a planar arrangement, renders such a conformation energetically unfavorable.[5][6] To alleviate this strain, cyclobutane adopts a puckered or "butterfly" conformation.[5] This puckering slightly increases angle strain but significantly reduces torsional strain, leading to a more stable overall structure.[5] The dynamic interconversion between equivalent puckered conformations is a key feature of the cyclobutane ring's conformational landscape.[5]

Theoretical studies, particularly those employing quantum chemical calculations, have been instrumental in unraveling the subtleties of cyclobutane's conformation.[8][9][10] These computational approaches allow for a detailed examination of the potential energy surface, providing insights into the energy barriers between different conformations and the influence of substituents on the ring's puckering.[9]

Theoretical Foundations of Cyclobutane Conformation

The puckered nature of the cyclobutane ring is a direct consequence of the interplay between angle strain and torsional strain. A planar conformation would suffer from severe torsional strain due to the eclipsing of all eight C-H bonds.[5][6] To relieve this strain, the ring distorts into a non-planar, puckered conformation.[5]

The Puckered Conformation and the Barrier to Planarity

The most stable conformation of cyclobutane is a puckered ring with C₂ᵥ symmetry, often referred to as a "butterfly" conformation.[5] In this arrangement, one carbon atom is out of the plane formed by the other three. This puckering reduces the torsional strain by staggering the C-H bonds on adjacent carbons.[5][11]

The transition between two equivalent puckered conformations occurs through a planar transition state with D₄ₕ symmetry. The energy difference between the puckered ground state and the planar transition state is known as the barrier to planarity or the ring inversion barrier. High-level ab initio calculations have been crucial in accurately determining this barrier.[9][12] These studies have shown that both a high level of electron correlation and large basis sets are necessary to obtain results that are in close agreement with experimental data.[12] One such study estimates the inversion barrier to be approximately 482 cm⁻¹ (about 1.38 kcal/mol), which is in excellent agreement with experimental values.[9]

Describing the Pucker: The Cremer-Pople Coordinates

A quantitative description of the ring's non-planarity is essential for a thorough conformational analysis. The Cremer-Pople puckering coordinates provide a powerful mathematical framework for this purpose.[13][14] For a four-membered ring, the puckering can be described by a single puckering amplitude (q) and a phase angle (φ). The puckering amplitude quantifies the extent of deviation from planarity, while the phase angle describes the nature of the pucker.

Computational Methodologies for Studying Cyclobutane Conformation

A variety of computational methods can be employed to investigate the conformational preferences of the cyclobutane ring. The choice of method depends on the desired level of accuracy and the computational resources available.

Quantum Mechanics (QM) Methods

Ab Initio Calculations: These methods, based on first principles of quantum mechanics, provide the most accurate description of molecular systems. Coupled-cluster methods, such as CCSD(T), combined with large basis sets (e.g., aug-cc-pVTZ), have been shown to yield highly accurate structures and energy barriers for cyclobutane.[12]

Density Functional Theory (DFT): DFT offers a good balance between accuracy and computational cost, making it a popular choice for studying larger molecules containing a cyclobutane ring. A wide range of functionals are available, and the appropriate choice will depend on the specific system under investigation.

Molecular Mechanics (MM) Methods

Molecular mechanics methods utilize classical force fields to model the potential energy of a molecule. While less accurate than QM methods, they are significantly faster, allowing for the conformational analysis of very large systems and for molecular dynamics simulations. The MM2 force field has been used to explore the potential energy hypersurface of cyclobutane and identify its minimum energy conformations and the saddle points connecting them.[15][16]

The Potential Energy Surface of Cyclobutane

The potential energy surface (PES) of cyclobutane is a double-well potential, with the two minima corresponding to the equivalent puckered conformations.[17][18] The planar conformation represents the transition state at the top of the energy barrier separating these two minima.

Diagram: Potential Energy Surface of Cyclobutane Ring Inversion

A simplified representation of the double-well potential energy surface for cyclobutane ring inversion.

Correlation with Experimental Data

Theoretical predictions of cyclobutane's conformation are validated by comparison with experimental data obtained from various spectroscopic techniques.

Vibrational Spectroscopy (IR and Raman): The low-frequency ring-puckering vibrations are particularly sensitive to the shape of the potential energy surface. Analysis of the fine structure in the infrared and Raman spectra of cyclobutane and its deuterated isotopomers has provided detailed information about the puckering potential and the barrier to planarity.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. The coupling constants between protons on the cyclobutane ring are dependent on the dihedral angles, which in turn are determined by the ring's pucker.[19]

Practical Guide: Computational Workflow for Conformational Analysis of a Substituted Cyclobutane

This section outlines a general workflow for performing a computational analysis of a substituted cyclobutane's conformation.

Step-by-Step Protocol

-

Initial Structure Generation: Build a 3D model of the substituted cyclobutane using a molecular editor.

-

Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field to identify low-energy conformers.

-

Geometry Optimization and Frequency Calculation (QM): For each low-energy conformer identified in the previous step, perform a full geometry optimization and frequency calculation using a suitable QM method (e.g., DFT with a functional like B3LYP and a basis set like 6-31G*). The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

Transition State Search: To determine the barrier to ring inversion, perform a transition state search starting from a planar geometry. The transition state will have one imaginary frequency corresponding to the ring-puckering motion.

-

Energy Analysis: Compare the relative energies of the optimized conformers and the transition state to determine the most stable conformation and the ring inversion barrier.

Diagram: Computational Workflow for Cyclobutane Conformational Analysis

A typical workflow for the computational analysis of a substituted cyclobutane's conformation.

The Impact of Substituents on Cyclobutane Conformation

Substituents can have a profound effect on the conformational preferences of the cyclobutane ring. The size and nature of the substituents will influence the puckering amplitude and the relative energies of different puckered conformations. For example, bulky substituents will tend to occupy positions that minimize steric interactions. Theoretical studies have been employed to understand the effect of various substituents, including those from group 14 elements, on the ring's structure and reactivity.[20][21]

Conclusion and Future Perspectives

Theoretical studies have provided invaluable insights into the complex conformational landscape of the cyclobutane ring. The continued development of more accurate and efficient computational methods will undoubtedly lead to a deeper understanding of this important structural motif. As the use of cyclobutane in drug discovery continues to grow, the application of these theoretical approaches will be essential for the rational design of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. benchchem.com [benchchem.com]

- 4. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 3.6. Conformations of cyclic alkanes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 8. How cyclobutanes are assembled in nature--insights from quantum chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. How cyclobutanes are assembled in nature – insights from quantum chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. youtube.com [youtube.com]

- 12. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cremer-Pople parameter calculator [enzyme13.bt.a.u-tokyo.ac.jp]

- 14. researchgate.net [researchgate.net]

- 15. Comprehensive Conformational Analysis of the Four- to Twelve-Membered Ring Cycloalkanes: Identification of the Complete Set of Interconversion Pathways on the MM2 Potential Energy Hypersurface. | Semantic Scholar [semanticscholar.org]

- 16. electronicsandbooks.com [electronicsandbooks.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Substituent effect of group 14 elements on the ring-opening reaction of cyclobutene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Strategic Use of 3-(Hydroxymethyl)cyclobutanecarboxylic Acid in Medicinal Chemistry

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the strategic incorporation of 3-(hydroxymethyl)cyclobutanecarboxylic acid into bioactive molecules. This document provides an in-depth analysis of the rationale behind its use, detailed experimental protocols for its derivatization, and a discussion of its potential to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.

Introduction: The Strategic Value of the Cyclobutane Scaffold

In contemporary medicinal chemistry, there is a continuous drive to design molecules with improved efficacy, selectivity, and pharmacokinetic profiles. Saturated carbocyclic scaffolds have emerged as valuable tools in this endeavor, with the cyclobutane ring, in particular, offering a unique combination of properties.[1] Unlike flexible aliphatic chains, the cyclobutane moiety introduces a degree of conformational rigidity, which can pre-organize a molecule for optimal interaction with its biological target, thus minimizing the entropic penalty upon binding.[2] This inherent rigidity can also be exploited to orient pharmacophoric groups in specific vectors, enhancing selectivity and potency.[3]

Furthermore, the three-dimensional nature of the cyclobutane ring contributes to an increased fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor often correlated with a higher probability of clinical success.[4] The replacement of planar aromatic rings or metabolically labile groups with a cyclobutane scaffold can lead to significant improvements in metabolic stability, as the C-H bonds on the cyclobutane ring are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes.[5]

This compound is a bifunctional building block that strategically combines the benefits of the cyclobutane core with two versatile functional groups: a primary alcohol and a carboxylic acid.[6] This allows for its facile incorporation into a wide range of molecular architectures through well-established synthetic transformations, such as amide bond formation and esterification. The 1,3-disubstitution pattern on the cyclobutane ring provides a defined spatial relationship between these two functional groups, which can be leveraged to span a specific distance within a receptor binding pocket or to act as a non-planar linker between different pharmacophoric elements.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this building block is essential for its effective use in drug design.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₃ | [6] |

| Molecular Weight | 130.14 g/mol | [6] |

| CAS Number | 1015856-00-4 | [6] |

| Appearance | Light yellow liquid | |

| Predicted pKa | 4.68 ± 0.40 | |

| Predicted Boiling Point | 292.2 ± 13.0 °C | |

| Predicted Density | 1.278 ± 0.06 g/cm³ |

Experimental Protocols

The presence of both a carboxylic acid and a hydroxymethyl group on the cyclobutane scaffold allows for selective derivatization, enabling the synthesis of a diverse array of compounds. The following protocols provide detailed, step-by-step methodologies for the two most common and versatile transformations of this compound: amide coupling and esterification.

Protocol 1: Amide Bond Formation via EDC/HOBt Coupling

This protocol describes a general procedure for the coupling of the carboxylic acid moiety of this compound with a primary or secondary amine. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with hydroxybenzotriazole (HOBt) is a widely adopted method that minimizes racemization and improves reaction efficiency.

Rationale: Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Coupling agents like EDC activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the amine. The addition of HOBt further enhances the reaction by forming an active ester intermediate, which is less prone to side reactions and racemization compared to the O-acylisourea.

Workflow for EDC/HOBt mediated amide coupling.

Materials:

-

This compound

-

Primary or secondary amine of interest

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

-

Dissolution: Dissolve the starting material in anhydrous DMF or DCM (approximately 0.1-0.5 M concentration).

-

Addition of Reagents: To the stirred solution, add the amine of interest (1.0-1.2 equivalents), HOBt (1.2 equivalents), and EDC·HCl (1.2 equivalents).

-

Base Addition: Add DIPEA or TEA (2.0-3.0 equivalents) dropwise to the reaction mixture. The mixture may become slightly warm.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC until the starting carboxylic acid is consumed (typically 4-24 hours).

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x volume of organic layer), water (1 x volume), and brine (1 x volume).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Self-Validation: The success of the reaction can be confirmed by comparing the spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry) of the product with the expected values. The disappearance of the carboxylic acid proton signal in the ¹H NMR spectrum is a key indicator of a complete reaction.

Protocol 2: Esterification of the Hydroxymethyl Group

This protocol outlines a method for the esterification of the primary alcohol of this compound (or its derivatives where the carboxylic acid is protected) with a carboxylic acid using a coupling agent.

Rationale: Similar to amide bond formation, direct esterification between an alcohol and a carboxylic acid often requires harsh conditions (e.g., strong acid catalysis and high temperatures). Using a coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide) with a catalytic amount of DMAP (4-Dimethylaminopyridine) allows for milder reaction conditions and is suitable for more sensitive substrates. DMAP acts as an acyl transfer catalyst, significantly accelerating the reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [guidechem.com]

- 5. Cyclobutanecarboxylic acid, 3-hydroxy-1-methyl-, methyl ester (9CI) [myskinrecipes.com]

- 6. CN107980042B - Aryldihydro-2H-benzo[b][1,4]oxazinesulfonamides and related compounds for use as RORγ agonists and for the treatment of disease - Google Patents [patents.google.com]

Application Notes & Protocols: Strategic Esterification of 3-(Hydroxymethyl)cyclobutanecarboxylic Acid

Introduction: The Synthetic Value of a Bifunctional Scaffold

3-(Hydroxymethyl)cyclobutanecarboxylic acid is a valuable building block in medicinal chemistry and materials science. Its rigid cyclobutane core provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive scaffold for designing enzyme inhibitors, receptor ligands, and structured polymer subunits.[1][2] The molecule's bifunctional nature, possessing both a primary alcohol and a carboxylic acid, presents a unique synthetic opportunity and a distinct challenge. The ability to selectively modify one functional group while preserving the other is paramount for its effective use in multi-step syntheses.

This guide provides detailed protocols for the selective esterification of the carboxylic acid moiety of this compound. We will explore several robust methods, detailing the underlying chemical principles, step-by-step procedures, and the rationale for choosing a specific protocol based on substrate compatibility and desired reaction scale.

Strategic Overview: Selective Esterification Pathways

The primary challenge in modifying this compound is controlling which functional group reacts. Without a deliberate strategy, side reactions such as self-esterification leading to oligomers or polyesters can occur. Our focus is the selective conversion of the carboxylic acid to an ester, a common transformation for modifying solubility, metabolic stability, or providing a handle for further coupling reactions.

Figure 1. Strategic pathways for selective esterification. This guide focuses on the robust and direct methods of Strategy A.

Method Selection and Comparative Analysis

Choosing the correct esterification protocol is critical and depends on the stability of the substrate to acidic or basic conditions, the steric hindrance of the alcohol, and the desired scale of the reaction.

| Method | Key Reagents | Conditions | Pros | Cons | Best For... |

| Fischer-Speier Esterification | Alcohol (e.g., MeOH), Strong Acid (H₂SO₄, HCl) | Reflux | Economical, simple, scalable.[3][4] | Harsh acidic conditions, reversible reaction, requires excess alcohol.[5] | Large-scale synthesis of simple methyl or ethyl esters where the substrate is acid-stable. |

| Steglich Esterification | DCC or EDC, DMAP (catalyst), Alcohol | Room Temp, Aprotic Solvent (DCM, THF) | Very mild conditions, high yields, wide substrate scope, suitable for acid-sensitive molecules.[6][7] | DCC byproduct (DCU) can be difficult to remove; EDC is more expensive but its urea byproduct is water-soluble.[8] | High-value, acid-sensitive substrates and sterically hindered alcohols. |

| Acyl Chloride Route | Thionyl Chloride (SOCl₂), Alcohol, Base (Pyridine, Et₃N) | 2 Steps: 0°C to Reflux, then 0°C | Drives reaction to completion (irreversible), fast. | Generates corrosive HCl, requires handling of SOCl₂, may not be suitable for sensitive substrates.[9] | When other methods fail due to poor reactivity of the carboxylic acid. |

Detailed Application Protocols

Protocol 1: Fischer-Speier Esterification for Methyl 3-(hydroxymethyl)cyclobutanecarboxylate

Principle: This is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[10] The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent, shifting the equilibrium toward the product side in accordance with Le Châtelier's principle.[5]

Materials:

-

This compound

-

Methanol (MeOH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

-

To a 250 mL round-bottom flask, add this compound (e.g., 5.0 g, 1.0 equiv).

-

Add anhydrous methanol (100 mL). The large excess serves as both reactant and solvent.

-

Stir the mixture until the acid dissolves. If needed, gently warm the flask.

-

Cool the flask in an ice-water bath. Slowly add concentrated sulfuric acid (1.0 mL) dropwise with vigorous stirring.

-

Remove the ice bath, attach a reflux condenser, and heat the mixture to reflux (approx. 65°C) for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: a. Cool the reaction mixture to room temperature. b. Slowly pour the mixture into a beaker containing ice-cold saturated NaHCO₃ solution (200 mL) to neutralize the acid. Caution: CO₂ evolution will occur. c. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). d. Combine the organic layers and wash with brine (1 x 100 mL). e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil, methyl 3-(hydroxymethyl)cyclobutanecarboxylate[11], can be purified by flash column chromatography on silica gel if necessary.

Safety: Concentrated sulfuric acid is highly corrosive. Methanol is flammable and toxic. Perform all operations in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 2: Steglich Esterification (EDC/DMAP Variant)

Principle: This method utilizes a carbodiimide (DCC or EDC) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate.[7] A catalytic amount of 4-(Dimethylamino)pyridine (DMAP) acts as a superior acyl transfer agent, intercepting the intermediate to form an even more reactive acylpyridinium species, which is then readily attacked by the alcohol.[6] This protocol uses the water-soluble carbodiimide EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), which simplifies purification as the urea byproduct can be removed with an aqueous wash.[8]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Steglich Esterification [organic-chemistry.org]

- 8. reddit.com [reddit.com]

- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 10. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]

- 11. Methyl 3-(hydroxymethyl)cyclobutanecarboxylate | 89941-55-9 [chemicalbook.com]

Introduction: The Significance of the Cyclobutane Motif and Amide Bond Formation

An Application Guide to Amidation Reactions Involving 3-(Hydroxymethyl)cyclobutanecarboxylic Acid

In the landscape of modern drug discovery, the cyclobutane scaffold has emerged as a valuable structural motif. Its rigid, three-dimensional nature offers a compelling alternative to more traditional, flexible alkyl chains or aromatic rings, enabling chemists to fine-tune steric profiles, improve metabolic stability, and optimize ligand-receptor interactions. This compound, in particular, serves as a versatile building block, presenting two distinct functional handles for derivatization.

The amide bond is arguably the most prevalent functional group in pharmaceuticals, forming the backbone of peptides and a vast array of small molecule drugs.[1] Consequently, the development of robust, efficient, and selective methods for amide bond formation is a cornerstone of medicinal chemistry. The direct condensation of a carboxylic acid and an amine is generally inefficient due to an initial acid-base reaction that forms a stable ammonium carboxylate salt, and the poor leaving group nature of the hydroxyl group (-OH).[2][3] Therefore, the reaction necessitates the use of coupling reagents to "activate" the carboxylic acid.

This document provides a detailed guide for researchers, scientists, and drug development professionals on performing amidation reactions with this compound. It addresses the unique challenges posed by the bifunctional nature of this substrate and offers detailed protocols based on established chemical principles.

Pillar 1: Mechanistic Underpinnings of Modern Amidation

The core principle of amide coupling is the in-situ conversion of the carboxylic acid's hydroxyl group into a better leaving group. This is achieved by forming a highly reactive intermediate that is readily attacked by the amine nucleophile. The two most common classes of reagents for this purpose are carbodiimides and aminium/uronium salts.

Carbodiimide-Mediated Coupling (e.g., DCC, EDC)

Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble analogue 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are powerful dehydrating agents.[3][4] The mechanism involves the initial activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate to form the amide bond and a urea byproduct.[4][5]

A significant challenge with carbodiimide-mediated coupling is the potential for racemization if the carboxylic acid has a chiral center at the α-position. To mitigate this and improve overall efficiency, additives like 1-hydroxybenzotriazole (HOBt) are frequently employed.[6][7] HOBt traps the O-acylisourea intermediate to form an active ester, which is less prone to racemization and more stable, leading to cleaner reactions and higher yields.[6]

Aminium/Uronium Salt Coupling (e.g., HBTU, HATU)

Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly efficient coupling reagents that function similarly to the carbodiimide/HOBt system.[6][8] These reagents already incorporate an HOBt (for HBTU) or HOAt (for HATU) moiety within their structure.[7] In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), they react with the carboxylic acid to rapidly form the corresponding active ester, which then couples with the amine.[9][10] HATU is generally considered more reactive than HBTU and is particularly effective for sterically hindered couplings.[8]

Pillar 2: Strategic Approaches for this compound

The primary challenge in the amidation of this substrate is the presence of the free hydroxyl group. This alcohol can act as a competing nucleophile, leading to the formation of ester byproducts or even oligomers. Two primary strategies can be employed to circumvent this issue.

Strategy A: Direct Coupling (No Protection) This is the most atom- and step-economical approach. Success relies on the amine being a significantly better nucleophile than the primary alcohol and on reaction conditions that favor aminolysis over alcoholysis. This is often achievable, especially with unhindered primary or secondary amines. The choice of coupling reagent and careful control of stoichiometry are critical.

Strategy B: Protection-Coupling-Deprotection This strategy involves masking the hydroxyl group with a temporary protecting group, performing the amidation, and then removing the protecting group.[11] This approach is more robust, guarantees chemoselectivity, and is often necessary when using highly reactive amines or when forcing conditions are required. Common protecting groups for alcohols include silyl ethers (e.g., tert-butyldimethylsilyl, TBS) or benzyl ethers (Bn).[11][12]

Pillar 3: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes a rationale, and checkpoints for reaction monitoring are included. Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Direct Amidation using HATU

This protocol is recommended for its high efficiency and is often successful without hydroxyl protection.

Materials:

-

This compound

-

Amine (e.g., Benzylamine)

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Thin Layer Chromatography (TLC) supplies

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

-

Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1-0.2 M concentration).

-

Reagent Addition: To the stirred solution, add the amine (1.1 eq), followed by HATU (1.2 eq), and finally DIPEA (2.5 eq). Rationale: The base (DIPEA) is added to deprotonate the carboxylic acid and neutralize the HCl byproduct.[9][10] HATU is added as the coupling agent.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting carboxylic acid by TLC or LC-MS. Reactions are typically complete within 1-4 hours. Self-Validation: A successful reaction will show the disappearance of the starting acid spot and the appearance of a new, typically less polar, product spot on TLC.

-